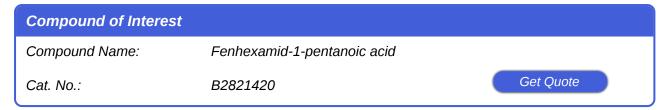


A Comprehensive Technical Guide to the Physicochemical Properties of Fenhexamid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid (CAS No. 126833-17-8) is a protectant fungicide from the hydroxyanilide chemical class, primarily used to control Botrytis cinerea (gray mold) and Monilinia species in a variety of agricultural settings.[1][2][3] Its efficacy is rooted in its specific mode of action as a sterol biosynthesis inhibitor (SBI).[1][3][4] This technical guide provides an in-depth analysis of the core physicochemical properties of Fenhexamid, offering detailed data, experimental protocols, and visual representations of its chemical synthesis and biological mechanism to support advanced research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Fenhexamid, providing a quantitative foundation for its scientific evaluation.

Table 1: General and Physical Properties



Property	Value	Reference
IUPAC Name	N-(2,3-dichloro-4- hydroxyphenyl)-1- methylcyclohexane-1- carboxamide	[1]
CAS Number	126833-17-8	[1][5][6]
Molecular Formula	C14H17Cl2NO2	[1]
Molecular Weight	302.20 g/mol	[1][6]
Physical State	White to light yellow powder/crystal	[1][7]
Melting Point	153 °C	[1][7]
Boiling Point	320 °C	[1][5][7][8]
Vapor Pressure	3×10^{-9} mm Hg (4 $\times 10^{-4}$ mPa) at 20 °C	[1][9]
Density	1.34 g/cm³ at 20 °C	[1]

Table 2: Solubility and Partitioning Behavior

Property	Value	Conditions	Reference
Water Solubility	24.0 mg/L	рН 5-7, 20-25 °С	[10]
log K_ow_	3.51	pH 7	[1][9][10]
рКа	7.3	25 °C	[1][9]
Henry's Law Constant	4.93 x 10 ⁻¹¹ atm⋅m³/mol	pH 7, 20 °C (calculated)	[1]

Table 3: Solubility in Organic Solvents at 20 °C



Solvent	Solubility (g/L)	Reference
Acetone	160	[2][10]
Dichloromethane	31	[1][2][10]
Isopropanol	91	[1][2][10]
Acetonitrile	15	[1][2][10]
Toluene	5.7	[1][2][10]
n-Hexane	< 0.1	[1][2][10]
Dimethylformamide	> 200	[2][10]
Dimethyl sulfoxide	> 200	[2][10]

Experimental Protocols

The determination of the physicochemical properties of active ingredients like Fenhexamid is governed by internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the Flask Method for substances with solubility above 10 mg/L and the Column Elution Method for lower solubilities.[11][12][13] Given Fenhexamid's solubility of approximately 20 mg/L, the Flask Method is appropriate.

- Principle: An excess amount of the test substance is agitated in purified water at a controlled temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[12]
- Methodology:
 - Preparation: A supersaturated solution of Fenhexamid in water is prepared.



- Equilibration: The solution is stirred at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: The undissolved Fenhexamid is separated from the aqueous phase by centrifugation or filtration.
- Analysis: The concentration of Fenhexamid in the clear aqueous phase is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
- Replicates: The experiment is performed in replicate to ensure the precision of the results.

Vapor Pressure (OECD Guideline 104)

This guideline offers several methods for vapor pressure determination. For a substance with very low vapor pressure like Fenhexamid, the gas saturation method or an effusion method would be suitable.[6][15][16][17]

- Principle (Gas Saturation Method): A stream of inert gas is passed through or over the test substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[6][16]
- Methodology:
 - Apparatus: A temperature-controlled saturation column containing the test substance on a solid support.
 - Saturation: A carrier gas (e.g., nitrogen) is passed through the column at a low, constant flow rate.
 - Trapping: The vaporized Fenhexamid is captured from the gas stream using a suitable trap (e.g., a sorbent tube).
 - Quantification: The amount of trapped Fenhexamid is extracted and quantified by a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).
 - Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature. The measurement is repeated at several temperatures



to establish a vapor pressure curve.[16]

Octanol-Water Partition Coefficient (log K_ow_) (OECD Guideline 107)

The Shake Flask Method is the standard procedure for determining the partition coefficient for substances within the log K_ow_ range of -2 to 4, which is appropriate for Fenhexamid.[10][18] [19][20]

- Principle: The partition coefficient (K_ow_) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[19][21]
- Methodology:
 - Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.
 - Test Preparation: A known amount of Fenhexamid is dissolved in either n-octanol or water.
 This solution is then mixed with the other solvent in a vessel at a defined volume ratio.
 - Equilibration: The vessel is agitated (e.g., by shaking) at a constant temperature (e.g., 25
 °C) until partitioning equilibrium is achieved.[21]
 - Phase Separation: The n-octanol and water phases are separated, typically by centrifugation to ensure a clean split.[18]
 - Concentration Analysis: The concentration of Fenhexamid in each phase is determined using an appropriate analytical method (e.g., HPLC).
 - Calculation: The K_ow_ is calculated as the ratio of the concentration in the n-octanol
 phase to the concentration in the aqueous phase. The result is expressed as its base-10
 logarithm (log K_ow_).

Dissociation Constant in Water (pKa) (OECD Guideline 112)



This guideline outlines methods for determining the dissociation constant of substances that behave as acids or bases in water.[4][22][14] For Fenhexamid, which has a weakly acidic phenolic hydroxyl group, a titration or spectrophotometric method is suitable.[2]

- Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which the ionized and non-ionized forms of the substance are present in equal concentrations.[4]
- Methodology (Titration Method):
 - Solution Preparation: A precise amount of Fenhexamid is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
 - Titration: The solution is titrated with a standardized strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
 - Data Analysis: A titration curve (pH vs. volume of titrant) is plotted.
 - pKa Determination: The pKa is determined from the pH value at the half-equivalence point of the titration curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Fenhexamid's synthesis, mode of action, and an exemplary experimental workflow.

Synthesis of Fenhexamid

The synthesis of Fenhexamid is achieved through the condensation of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanecarboxylic acid chloride.[1]



Reactants 1-methylcyclohexanoyl chloride Process Reaction in Ethyl Acetate 2,3-dichloro-4-hydroxyaniline Process Reflux at 78°C Fenhexamid Fenhexamid

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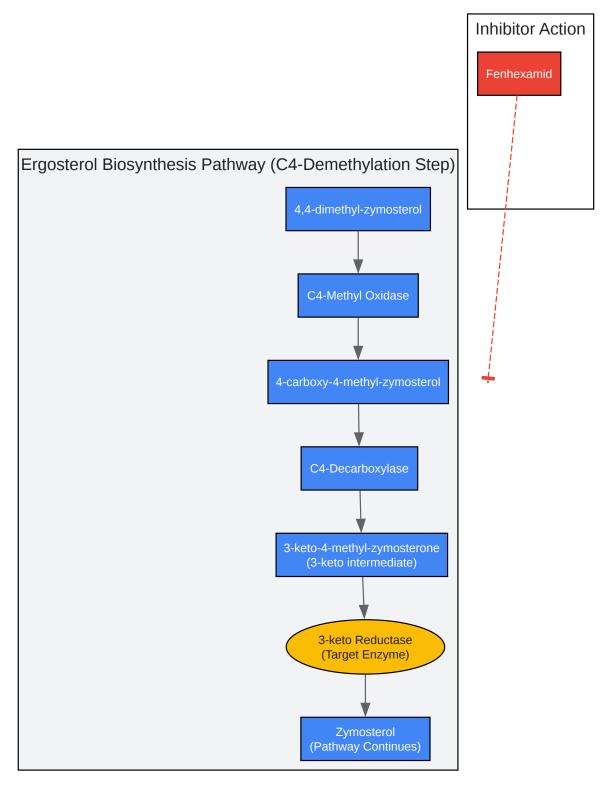
A simplified workflow for the chemical synthesis of Fenhexamid.

Mode of Action: Inhibition of Sterol Biosynthesis

Fenhexamid's fungicidal activity stems from its ability to inhibit the C4-demethylation step in the ergosterol biosynthesis pathway, specifically by blocking the 3-keto reductase enzyme.[1][2][5] [23] Ergosterol is a vital component of fungal cell membranes.



Fenhexamid Mode of Action in Fungal Ergosterol Biosynthesis



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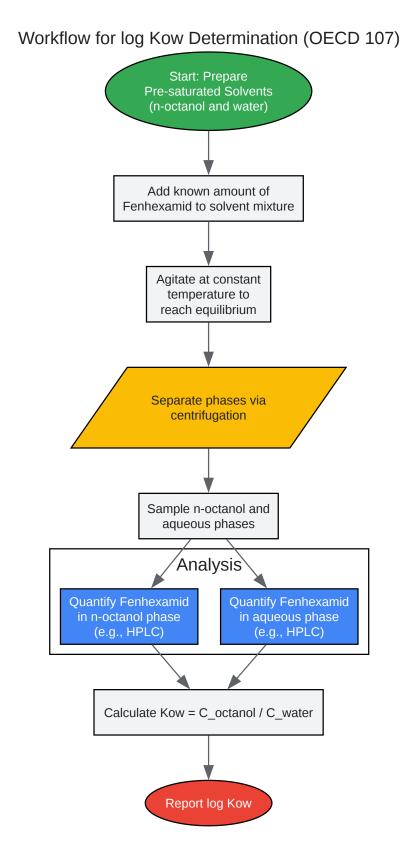
Fenhexamid inhibits 3-keto reductase in the ergosterol pathway.



Experimental Workflow: Log K_ow_ Determination (OECD 107)

This diagram outlines the key steps involved in determining the octanol-water partition coefficient using the shake flask method.





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Experimental workflow for log Kow determination by shake flask method.



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